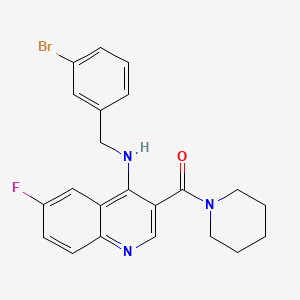
(4-((3-Brombenzyl)amino)-6-fluorchinolin-3-yl)(piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21BrFN3O and its molecular weight is 442.332. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
(4-((3-Brombenzyl)amino)-6-fluorchinolin-3-yl)(piperidin-1-yl)methanon: zeigt ein Antitumor-Potenzial. Forscher haben seine Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Rattengliom (C6) und menschliche Hepatozelluläre Karzinomzellen (HepG2) . Weitere Studien sind notwendig, um den Wirkmechanismus und mögliche klinische Anwendungen zu verstehen.
Biologische Aktivität
The compound (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with a CAS number of 1797952-63-6, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21BrFN3O with a molecular weight of 442.3 g/mol. The structure features a quinoline core substituted with a bromobenzyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797952-63-6 |
| Molecular Formula | C22H21BrFN3O |
| Molecular Weight | 442.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits dual inhibitory activity against topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to known topoisomerase inhibitors enhances its potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have demonstrated the cytotoxic effects of (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone on various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HepG2 (liver cancer)
- C6 (rat glioma)
-
Results :
- The compound exhibited significant antiproliferative effects across all tested cell lines, with varying degrees of potency.
- Notably, at a concentration of 10 μM, it achieved approximately 83.52% inhibition in FaDu cells (head and neck squamous cell carcinoma) and 74.70% inhibition in MDA-MB-231 cells.
Mechanistic Insights
The cytotoxicity was confirmed through various assays:
- MTT Assay : Demonstrated dose-dependent cytotoxicity.
- DAPI Staining : Showed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
- Western Blot Analysis : Revealed increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.
Case Studies
A study conducted by Abdelhaleem et al. highlighted the effectiveness of similar compounds in the same structural class, reinforcing the potential of (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone as a promising anticancer agent. The research focused on the design and synthesis of derivatives that target topoisomerases while also exhibiting anti-inflammatory properties through selective inhibition of COX enzymes.
Eigenschaften
IUPAC Name |
[4-[(3-bromophenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O/c23-16-6-4-5-15(11-16)13-26-21-18-12-17(24)7-8-20(18)25-14-19(21)22(28)27-9-2-1-3-10-27/h4-8,11-12,14H,1-3,9-10,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFOVGFTYRPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC(=CC=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














